molecular formula C11H9Br2N3O2S B8316483 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide

4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide

Cat. No. B8316483
M. Wt: 407.08 g/mol
InChI Key: AHTSKXIQRKCRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C11H9Br2N3O2S and its molecular weight is 407.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide

Molecular Formula

C11H9Br2N3O2S

Molecular Weight

407.08 g/mol

IUPAC Name

4-amino-N-(2,6-dibromopyridin-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H9Br2N3O2S/c12-10-5-8(6-11(13)15-10)16-19(17,18)9-3-1-7(14)2-4-9/h1-6H,14H2,(H,15,16)

InChI Key

AHTSKXIQRKCRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.2 g (0.0138 mol) of N-[4-(2,6-dibromo-pyridin-4-ylsulfamoyl)-phenyl]-acetamide were dissolved in 138 ml of 1N NaOH and boiled at reflux for 2 hours. After cooling the mixture was adjusted to pH 6 with 2N HCl and the precipitate which separated was filtered off. The material on the suction filter was washed well with water and dried. It was subsequently chromatographed on :silica gel with ethyl acetate/hexane 1:2→1:1. There were obtained 4.86 g (86%) of 4-amino-N-(2,6-dibromo-pyridin-4-yl)-benzenesulfonamide as beige crystals; m.p.: 220-222° C.
Name
N-[4-(2,6-dibromo-pyridin-4-ylsulfamoyl)-phenyl]-acetamide
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
138 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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